Isobutylshikonin

Descripción

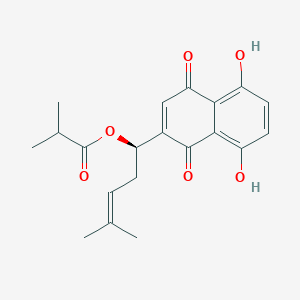

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRYLTBIGIAADD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316067 | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52438-12-7 | |

| Record name | Isobutyrylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings on Isobutyrylshikonin

Antineoplastic Efficacy

The primary focus of research into Isobutyrylshikonin has been its potential as an anticancer agent. Studies have explored its effects on a range of cancer types, revealing mechanisms that target cell viability, proliferation, and the characteristics of cancer stem cells.

In Vitro Cytotoxicity in Diverse Cancer Cell Lines

Isobutyrylshikonin has demonstrated significant cytotoxic effects across a variety of human cancer cell lines in laboratory settings. Research indicates that its potency can be greater than its parent compound, shikonin. For instance, in oral squamous carcinoma cells, isobutyrylshikonin was found to exert the same cytotoxic effect at a concentration six times lower than that of shikonin. nih.gov

The compound's cytotoxic activity extends to multiple cancer types. Studies have documented its inhibitory effects on human colon carcinoma cells, including HT29, HCT116, DLD-1, and Caco-2 lines. nih.gov Furthermore, its efficacy against hematological cancer cells, such as mouse and human leukemia cell lines, has been noted. mdpi.com The cytotoxic effects are often dose-dependent, leading to programmed cell death. nih.govnih.gov In oral cancer cell lines Ca9-22 and SCC-25, isobutyrylshikonin induced dose- and time-dependent apoptotic cell death. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Isobutyrylshikonin

| Cell Line | Cancer Type | Observed Effect | Source |

|---|---|---|---|

| Ca9-22 | Oral Squamous Carcinoma | Dose- and time-dependent apoptotic cell death. nih.gov | nih.gov |

| SCC-25 | Oral Squamous Carcinoma | Cytotoxic effect similar to that in Ca9-22 cells. nih.gov | nih.gov |

| HT29 | Colon Carcinoma | Dose-dependent inhibition of proliferation. nih.gov | nih.gov |

| HCT116 | Colon Carcinoma | Inhibition of proliferation. nih.gov | nih.gov |

| DLD-1 | Colon Carcinoma | Inhibition of proliferation. nih.gov | nih.gov |

| Caco-2 | Colon Carcinoma | Inhibition of proliferation. nih.gov | nih.gov |

| BCL1 | Mouse Leukemia | Strong apoptotic and cytotoxic effects. mdpi.com | mdpi.com |

| JVM-13 | Human B-cell Prolymphocytic Leukemia | Strong apoptotic and cytotoxic effects. mdpi.com | mdpi.com |

Antiproliferative Effects on Hematological Malignancies

Isobutyrylshikonin and other shikonin derivatives have shown potent activity against hematologic malignancies. mdpi.comresearchgate.net In studies involving mouse chronic lymphocytic leukemia (CLL) cells (BCL1) and human B-cell prolymphocytic leukemia (B-PLL) cells (JVM-13), isobutyrylshikonin induced strong antiproliferative and apoptotic effects. mdpi.com The mechanism behind this includes the disruption of the cell cycle. For example, while isobutyrylshikonin-treated JVM-13 cells were arrested in the G0/G1 phase, BCL1 cells were arrested in the G2/M phase. mdpi.com This inhibition of cell proliferation is linked to a decrease in the expression of key regulatory molecules. mdpi.com

Attenuation of Cancer Cell Stemness

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, resistance to therapy, and metastasis. mdpi.com Isobutyrylshikonin has been shown to attenuate the properties of these cells. In leukemia cells, isobutyrylshikonin's antitumor effect was achieved in part by the attenuation of cancer stemness. mdpi.com This effect is associated with the reduction of STAT3 phosphorylation and its signaling pathway. mdpi.com The ability of shikonin derivatives to target CSCs is a significant area of research, as another derivative, β-hydroxyisovaleryl-shikonin, has been shown to eradicate liver cancer stem cells. nih.gov

Modulation of Oral Squamous Carcinoma Cell Survival

Isobutyrylshikonin demonstrates a potent ability to reduce the survival of oral squamous carcinoma cells. nih.gov Its cytotoxic effect is significantly stronger than that of shikonin, achieving the same level of cell death at a much lower concentration. nih.gov The mechanism involves inducing caspase-dependent apoptosis through the mitochondrial pathway. nih.gov This process is characterized by the activation of caspases-8, -9, and -3, the cleavage of PARP, a loss of mitochondrial membrane potential, and the release of cytochrome c from the mitochondria. nih.gov A critical factor in this pathway is the accumulation of reactive oxygen species (ROS), which plays a crucial role in the distinct cytotoxic effects observed. nih.gov

Impact on Colon Carcinoma Cell Proliferation

The compound significantly inhibits the proliferation of human colon carcinoma cells in a dose-dependent manner. nih.gov Research on cell lines such as HT29, HCT116, DLD-1, and Caco-2 has confirmed this inhibitory effect. nih.gov Isobutyrylshikonin induces early-stage apoptosis and alters cell cycle distribution, blocking cells in the G0/G1 or G2/M phase. nih.gov This biological activity is correlated with the inhibition of the PI3K/Akt/m-TOR signaling pathway. Studies show that isobutyrylshikonin reduces the protein and mRNA expressions of key components of this pathway, including PI3K, Akt, and m-TOR, in a dose-dependent manner. nih.gov

Anti-inflammatory Modulatory Effects

While research on isobutyrylshikonin has centered on its anticancer properties, its parent compound, shikonin, is well-recognized for significant anti-inflammatory effects. nih.govnih.gov Shikonin has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Pharmacological studies indicate that shikonin can suppress inflammation by modulating signaling pathways like the PI3K/Akt pathway. nih.gov Given that isobutyrylshikonin is a derivative of shikonin, it is plausible that it shares some of these anti-inflammatory properties, although more direct research is needed in this specific area.

Inhibition of Pro-inflammatory Mediator Production in Microglial Cells

Microglial cells are the primary immune cells of the central nervous system (CNS) and play a crucial role in inflammation. nih.gov While their inflammatory response is a defense mechanism, chronic or excessive activation can lead to neuronal damage through the release of pro-inflammatory mediators. nih.govelsevierpure.com Research has identified the potential of isobutyrylshikonin (IBS) to mitigate these inflammatory processes.

Studies on lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard model for neuroinflammation research, have demonstrated that isobutyrylshikonin effectively inhibits the production of key pro-inflammatory mediators. nih.gov Treatment with IBS has been shown to attenuate the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.govelsevierpure.com This inhibition is linked to the suppression of the expression of their respective regulatory genes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govelsevierpure.com

Further investigation into the molecular mechanisms reveals that isobutyrylshikonin's anti-inflammatory effect is mediated through the suppression of the PI3K/Akt-mediated nuclear factor-kappa B (NF-κB) pathway. nih.gov Isobutyrylshikonin was observed to inhibit the LPS-induced DNA-binding activity of NF-κB by preventing the nuclear translocation of its p50 and p65 subunits and blocking the degradation of its inhibitor, IκBα. nih.gov Among several shikonin derivatives tested, isobutyrylshikonin and isovalerylshikonin (B600525) were found to be the most potent in inhibiting LPS-induced NO release from these brain-specific immune cells. elsevierpure.com

The table below summarizes the inhibitory effects of Isobutyrylshikonin on pro-inflammatory mediators in microglial cells.

| Mediator/Gene Inhibited | Cell Line | Stimulant | Key Findings |

| Nitric Oxide (NO) | BV2 Microglial Cells | LPS | Significant inhibition of NO secretion. nih.govelsevierpure.com |

| Prostaglandin E₂ (PGE₂) | BV2 Microglial Cells | LPS | Significant inhibition of PGE₂ secretion. nih.govelsevierpure.com |

| Inducible NO Synthase (iNOS) | BV2 Microglial Cells | LPS | Downregulation of iNOS gene expression. nih.govelsevierpure.com |

| Cyclooxygenase-2 (COX-2) | BV2 Microglial Cells | LPS | Downregulation of COX-2 gene expression. nih.govelsevierpure.com |

| Tumor Necrosis Factor-α (TNF-α) | Rat Brain Microglia | LPS | Attenuated mRNA expression. elsevierpure.com |

| Interleukin-1β (IL-1β) | Rat Brain Microglia | LPS | Attenuated mRNA expression. elsevierpure.com |

Regulation of Cytokine Gene Promoter Activities

Beyond inhibiting the production of inflammatory mediators, isobutyrylshikonin has been shown to directly regulate the genetic machinery responsible for producing pro-inflammatory cytokines. Specifically, its effect on the promoter region of the tumor necrosis factor-alpha (TNF-α) gene has been a subject of investigation. TNF-α is a critical cytokine in the inflammatory cascade. nih.gov

In an in vivo model using a gene gun-transfected mouse skin system, isobutyrylshikonin demonstrated a significant, dose-dependent inhibition of human TNF-α promoter activation. nih.gov Among a group of tested shikonin derivatives, isobutyrylshikonin and shikonin itself exhibited the most potent inhibitory activity on the TNF-α promoter. nih.govpsu.edu This inhibition led to a measurable decrease in both the messenger RNA (mRNA) expression and the subsequent protein production of TNF-α. nih.gov

Further analysis has revealed that this inhibitory action targets the core machinery of gene transcription. The compound's effect was maintained even in the core promoter region of TNF-α, which contains the essential TATA box. nih.govpsu.edu The evidence suggests that shikonins, including isobutyrylshikonin, suppress both basal and activator-regulated transcription of the TNF-α gene by interfering with the binding of the Transcription Factor II D (TFIID) protein complex to the TATA box. nih.gov

| Gene Promoter | Model System | Key Findings | Mechanism of Action |

| Human TNF-α | Gene gun-transfected mouse skin | Significant dose-dependent inhibition of promoter activation. nih.govpsu.edu | Interference with the binding of the TFIID complex to the TATA box. nih.gov |

| Human TNF-α | Gene gun-transfected mouse skin | Suppression of transgenic human TNF-α mRNA expression and protein production. nih.gov | Inhibition of basal transcription machinery. nih.gov |

Antimicrobial Research Perspectives

Potential for General Antimicrobial Activity (as a shikonin derivative)

Isobutyrylshikonin is a derivative of shikonin, a naphthoquinone pigment known for a range of biological activities, including antimicrobial effects. sigmaaldrich.comfrontiersin.org Shikonin has demonstrated inhibitory activity against various bacteria, with a more pronounced effect on Gram-positive bacteria than Gram-negative ones. researchgate.net Its efficacy has been noted against pathogens that cause systemic infections, such as Staphylococcus aureus and Helicobacter pylori. researchgate.net

The antimicrobial action of the parent compound, shikonin, is partly attributed to its ability to disrupt the integrity of the bacterial cell membrane. elsevierpure.com Shikonin has shown notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern due to its resistance to multiple antibiotics. sigmaaldrich.com The mechanism against MRSA involves binding to peptidoglycan in the bacterial cell wall. sigmaaldrich.com Given that isobutyrylshikonin shares the core naphthoquinone structure, it is considered a candidate for similar antimicrobial research.

Role in Resistance-Modifying Agent Research (inferred from related derivatives)

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new therapeutic strategies, including agents that can overcome resistance mechanisms. researchgate.net Shikonin and its derivatives are being investigated for their potential in this area. sigmaaldrich.com Research has shown that shikonin can act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains like MRSA. elsevierpure.com

For instance, shikonin has been shown to significantly reduce the minimum inhibitory concentration (MIC) of certain antibiotics against MRSA. elsevierpure.com This suggests a role as a resistance-modifying agent. The mechanism for this appears to involve the inhibition of resistance-related proteins and the disruption of biofilms, which are protective communities of bacteria. elsevierpure.com The development of novel shikonin derivatives is an active area of research, with the goal of creating compounds with stronger activity and lower toxicity. sigmaaldrich.com This line of inquiry supports the potential for derivatives like isobutyrylshikonin to be explored as part of combination therapies to combat drug-resistant infections.

Immunomodulatory Effects

General Immunomodulatory Potentials

Immunomodulators are substances that regulate the function of the immune system. nih.gov Research into the biological activities of isobutyrylshikonin has revealed its potential as such an agent. A study investigating the effects of isobutyrylshikonin isolated from Lithospermum canescens on the immune system of Balb/c mice provided direct evidence of its immunomodulatory capabilities. nih.gov

In this study, the administration of a 40 microgram daily dose of isobutyrylshikonin was found to significantly increase the humoral immune response. nih.gov The humoral response is the component of immunity that involves macromolecules found in extracellular fluids, such as secreted antibodies. This finding specifically points to isobutyrylshikonin's ability to enhance antibody-mediated immunity, distinguishing its effects from other shikonin derivatives like acetylshikonin (B600194), which showed more pronounced effects on cellular immunity in the same study. nih.gov

| Compound | Model System | Dosage | Observed Immunomodulatory Effect |

| Isobutyrylshikonin (IBS) | Balb/c mice | 40 µ g/day | Significantly increased humoral response. nih.gov |

| Acetylshikonin (ACS) | Balb/c mice | 40 µ g/day | Higher proliferative potential of splenocytes; stimulated G-v-H reaction. nih.gov |

Enzyme Inhibition Activities

Human Acyl-CoA:Cholesterol Acyltransferase (hACAT) Inhibition Profiling

Research into the biological activities of isobutyrylshikonin has included the investigation of its effects on enzyme systems critical to lipid metabolism. A notable area of study has been its interaction with human acyl-CoA:cholesterol acyltransferase (hACAT), an enzyme responsible for the esterification of cholesterol, a key process in the development of atherosclerosis. nih.govbiorxiv.org There are two isoforms of this enzyme, hACAT-1 and hACAT-2. biorxiv.org

Studies involving the bioassay-guided fractionation of extracts from the roots of Lithospermum erythrorhizon have identified isobutyrylshikonin as an active compound with inhibitory effects on hACAT. nih.gov In vitro assays have demonstrated that isobutyrylshikonin exhibits preferential inhibition of the hACAT-2 isoform over the hACAT-1 isoform. nih.gov

The inhibitory activity of isobutyrylshikonin against hACAT-2 was quantified with an IC50 value of 57.5 µM. nih.gov In contrast, its activity against hACAT-1 was found to be significantly weaker, with an observed inhibition of 32% at a concentration of 120 µM. nih.gov This selective inhibition of the hACAT-2 isoform suggests a specific interaction between isobutyrylshikonin and the enzyme's active site or regulatory domains. nih.gov

For comparative purposes, other shikonin derivatives were also evaluated. Acetylshikonin and β-hydroxyisovalerylshikonin, for instance, displayed only weak inhibitory activities against both hACAT-1 and hACAT-2. nih.gov

The detailed inhibitory data for isobutyrylshikonin against hACAT isoforms are presented in the table below.

| Compound | Target Enzyme | IC50 | % Inhibition (Concentration) |

| Isobutyrylshikonin | hACAT-1 | - | 32% (120 µM) |

| Isobutyrylshikonin | hACAT-2 | 57.5 µM | - |

Elucidation of Molecular and Cellular Mechanisms of Action

Programmed Cell Death Induction

Isobutyrylshikonin is a potent inducer of programmed cell death, employing several interconnected pathways to eliminate targeted cells. Its action is characterized by the activation of classical apoptosis, engagement of the mitochondria, and the generation of reactive oxygen species, which serve as key signaling molecules in the cell death cascade.

Isobutyrylshikonin triggers apoptotic cell death through a caspase-dependent mechanism. In studies involving oral squamous carcinoma cells (Ca9-22), treatment with Isobutyrylshikonin led to the activation of a cascade of caspase enzymes, which are central executioners of apoptosis nih.gov.

The process involves the activation of both initiator and effector caspases. Specifically, the activation of caspase-8, caspase-9, and the key executioner caspase-3 has been observed. The cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, serves as a definitive marker of this apoptotic pathway being engaged nih.gov. This cascade ensures the systematic dismantling of the cell, a hallmark of apoptosis.

Table 1: Key Proteins Activated by Isobutyrylshikonin in Caspase-Dependent Apoptosis

| Protein | Function | Role in Isobutyrylshikonin-Induced Apoptosis | Source |

|---|---|---|---|

| Caspase-8 | Initiator caspase in the extrinsic pathway | Activated | nih.gov |

| Caspase-9 | Initiator caspase in the intrinsic pathway | Activated | nih.gov |

| Caspase-3 | Executioner caspase | Activated | nih.gov |

| PARP | DNA repair enzyme, apoptosis marker | Cleaved | nih.gov |

The mitochondrion plays a central role in the apoptotic process initiated by Isobutyrylshikonin. The compound engages the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial integrity and function. Treatment with Isobutyrylshikonin has been shown to cause a significant loss of the mitochondrial trans-membrane potential (ΔΨm) nih.gov.

This disruption of the mitochondrial membrane potential is a critical event, leading to increased mitochondrial permeability. Consequently, pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol nih.gov. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates caspase-9, linking the mitochondrial events directly to the caspase cascade described previously youtube.comfrontiersin.org.

The generation of reactive oxygen species (ROS) is a critical upstream event in the cytotoxic effects of Isobutyrylshikonin. The compound's naphthoquinone structure is understood to contribute to the generation of ROS, which in turn affects oxidative stress levels within the cell nih.gov.

In oral squamous carcinoma cells, Isobutyrylshikonin-induced apoptosis is mediated by the accumulation of ROS. This suggests that ROS play a pivotal role in initiating the apoptotic cascade, including the loss of mitochondrial membrane potential and subsequent caspase activation nih.gov. The antitumor activity of naphthoquinone compounds like Isobutyrylshikonin is largely associated with the α-1,4 naphthoquinone core, which can induce ROS generation and influence cellular oxidative stress nih.gov.

While Isobutyrylshikonin is a known inducer of apoptosis, specific research detailing its ability to induce necroptosis is limited. Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is executed independently of caspases. This pathway is often mediated by receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and RIPK3 researchgate.net. The parent compound, shikonin (B1681659), has been shown to induce necroptosis in various cancer cells, often through ROS overproduction and the upregulation of the RIPK1/RIPK3/MLKL signaling pathway researchgate.net. However, direct evidence specifically elucidating the role and mechanisms of Isobutyrylshikonin in necroptosis induction requires further investigation.

The role of Isobutyrylshikonin in the modulation of autophagy and its interplay with cell death pathways has not been extensively characterized. Autophagy is a cellular self-digestion process that can either promote cell survival under stress or contribute to cell death nih.gov. The relationship between autophagy and apoptosis is complex, with shared signaling elements that can lead to either synergistic or antagonistic outcomes.

Studies on the parent compound, shikonin, have demonstrated its ability to induce autophagy in several cancer cell lines through various mechanisms, including regulation of the AMPK/mTOR signaling pathway nih.govnih.gov. In some contexts, shikonin-induced autophagy has a protective role, while in others, it contributes to cell death. The specific effects of Isobutyrylshikonin on autophagic processes and how it coordinates these effects with the induction of apoptosis remain an area for future research.

Cell Cycle Progression Interference

In addition to inducing programmed cell death, Isobutyrylshikonin also interferes with the normal progression of the cell cycle. In studies on human chondrosarcoma cells, Isobutyrylshikonin and other shikonin derivatives were found to cause cell cycle arrest.

Flow cytometric analysis revealed that treatment with these compounds leads to an arrest at the G2/M phase of the cell cycle. This blockage prevents cells from entering mitosis, thereby halting their proliferation. The arrest is associated with molecular changes, including the downregulation of key cell cycle proteins like survivin and the upregulation of DNA damage markers such as γH2AX. This indicates that Isobutyrylshikonin not only promotes the elimination of cells but also actively inhibits their division and propagation.

Table 2: Effects of Shikonin Derivatives (including Isobutyrylshikonin) on Cell Cycle Proteins

| Protein/Marker | Function | Observed Effect | Source |

|---|---|---|---|

| Survivin | Inhibitor of apoptosis, cell cycle regulator | Downregulated | |

| XIAP | X-linked inhibitor of apoptosis protein | Downregulated | |

| γH2AX | Marker of DNA double-strand breaks | Upregulated |

| Cell Cycle Phase | Stages of cell division | Arrest at G2/M phase | |

Cell Cycle Arrest in Specific Phases (e.g., G1, G2/M)

Direct and specific evidence detailing the effect of isolated Isobutyrylshikonin on cell cycle progression is not extensively documented in current scientific literature. Research on other novel synthetic derivatives of shikonin has shown the capacity to induce cell cycle arrest. For instance, certain derivatives have been observed to decrease the proportion of cells in the G1 phase while increasing the population in the G2/M phase, suggesting an interference with cell cycle checkpoints. mdpi.com However, studies focusing explicitly on Isobutyrylshikonin's impact on cell cycle phase distribution, and the associated regulatory proteins like cyclins and cyclin-dependent kinases, are needed to confirm this mechanism.

Regulation of Signal Transduction Pathways

Isobutyrylshikonin is thought to exert its effects by modulating various intracellular signaling cascades critical to cell survival, proliferation, and inflammation. While mechanistic details are often extrapolated from studies on shikonin, some reports highlight the unique potency of the isobutyryl derivative.

Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) Signaling Pathway Modulation

There is a lack of specific research elucidating the direct effects of Isobutyrylshikonin on the PI3K/Akt signaling pathway. The parent compound, shikonin, has been shown to modulate this critical survival pathway in various cancer models, often leading to the inhibition of cell proliferation and induction of apoptosis. nih.gov Given that the PI3K/Akt pathway is a central regulator of cellular processes, it is a probable target for Isobutyrylshikonin, but dedicated studies are required to establish this relationship and its functional consequences.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Evidence suggests that Isobutyrylshikonin is a potent inhibitor of inflammatory responses. In a study on microglial cells, which are key to the inflammatory processes in the central nervous system, Isobutyrylshikonin was found to be more effective than shikonin itself in suppressing activation induced by lipopolysaccharide (LPS), a process heavily dependent on NF-κB signaling. d-nb.info This indicates that Isobutyrylshikonin may potently inhibit the NF-κB pathway, likely by interfering with core components such as the IκB kinase (IKK) complex, which would prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes. d-nb.infonih.govnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inactivation

The STAT3 signaling pathway is frequently implicated in cancer cell proliferation, survival, and metastasis. While its parent compound shikonin is known to inhibit STAT3 activation, there is currently no specific data available that details the direct interaction of Isobutyrylshikonin with the STAT3 pathway. The inactivation of this pathway typically involves blocking the phosphorylation of STAT3 by upstream kinases, such as Janus kinases (JAKs), which prevents STAT3 dimerization, nuclear translocation, and target gene expression. wikipedia.orgnih.gov Further research is needed to determine if Isobutyrylshikonin shares this mechanism.

Mitogen-Activated Protein Kinase (MAPK) Pathway Influence

The MAPK family—comprising key pathways like ERK, JNK, and p38—regulates a wide array of cellular responses including proliferation, differentiation, and apoptosis. nih.govnih.gov General reviews on shikonin derivatives note their ability to modulate MAPK signaling. nih.gov Specifically, shikonins have been reported to suppress T-cell proliferation by inhibiting JNK phosphorylation. Whether Isobutyrylshikonin specifically targets one or more branches of the MAPK cascade to exert its biological effects remains an area for future investigation.

FMS-like Tyrosine Kinase 3 (FLT3) Receptor Modulation

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a driver of certain leukemias, such as Acute Myeloid Leukemia (AML). nih.gov Shikonin has been identified as a potential therapeutic agent that can suppress the expression and phosphorylation of mutated FLT3 receptors. nih.gov However, there is no specific research available that demonstrates or characterizes the modulation of the FLT3 receptor by Isobutyrylshikonin.

c-Myc Expression Downregulation

Research has identified isobutyrylshikonin as a potent downregulator of c-Myc expression, a key transcription factor involved in cell cycle regulation and proliferation. In a study on leukemia cells, isobutyrylshikonin was among four derivatives of shikonin that demonstrated greater activity than shikonin itself. nih.gov The downregulation of the MYC gene was identified as the most commonly observed mechanism among the tested compounds. nih.gov

The reduction in c-Myc expression is linked to the deregulation of several signal transduction pathways. Specifically, the ERK/JNK/MAPK and AKT signaling pathways have been identified as being involved in the isobutyrylshikonin-triggered inactivation of c-Myc. nih.gov Western blot analyses have confirmed that shikonin and its derivatives inhibit phospho-ERK1/2 and reduce both phospho-AKT and total AKT expression, while activating phospho-SAPK/JNK. nih.gov This indicates a multi-faceted approach to c-Myc inhibition. Molecular docking studies further suggest that shikonin and its derivatives, including isobutyrylshikonin, may bind to the DNA-binding domain of c-Myc, thereby directly inhibiting its transcriptional activity. nih.gov

| Cell Line | Compound | Key Pathway(s) Involved | Outcome |

| U937 Leukemia Cells | Isobutyrylshikonin | ERK/JNK/MAPK, AKT | Downregulation of c-Myc expression |

Interleukin-17 (IL-17) Signaling Involvement

Currently, there is no direct scientific evidence available that specifically elucidates the involvement of isobutyrylshikonin in the Interleukin-17 (IL-17) signaling pathway. Research on the parent compound, shikonin, has shown that it can suppress IL-17-induced expression of vascular endothelial growth factor (VEGF) by blocking the JAK2/STAT3 pathway. However, these findings have not been specifically replicated or studied with isobutyrylshikonin. Therefore, the direct impact of isobutyrylshikonin on IL-17 signaling remains an area for future investigation.

T Cell Receptor Signaling Modulation

As of the latest available research, there are no specific studies detailing the modulation of the T cell receptor (TCR) signaling pathway by isobutyrylshikonin. While the broader parent compound, shikonin, has been shown to suppress human T lymphocyte activation by inhibiting IKKβ activity and JNK phosphorylation, these specific mechanisms have not been confirmed for isobutyrylshikonin. nih.govnih.gov The intricate cascade of events following TCR engagement, which is central to adaptive immunity, has not been investigated in the context of direct interaction with isobutyrylshikonin.

Enzyme Target Interaction Mechanisms

Isobutyrylshikonin has been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. In a study utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells, treatment with isobutyrylshikonin led to a significant reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are the products of iNOS and COX-2 activity, respectively.

The mechanism underlying this suppression involves the PI3K/Akt-mediated nuclear factor-kappa B (NF-κB) signaling pathway. Isobutyrylshikonin was found to suppress the LPS-induced DNA-binding activity of NF-κB by preventing the nuclear translocation of its p50 and p65 subunits. nih.gov This action is achieved by blocking the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov The inhibition of NF-κB activity is a critical step, as it is the primary transcription factor responsible for the upregulation of iNOS and COX-2 gene expression during an inflammatory response. nih.gov

| Target Enzyme | Cell Model | Signaling Pathway | Effect of Isobutyrylshikonin |

| iNOS | LPS-stimulated BV2 microglia | PI3K/Akt/NF-κB | Suppression of expression and activity |

| COX-2 | LPS-stimulated BV2 microglia | PI3K/Akt/NF-κB | Suppression of expression and activity |

Research into acylshikonin analogues has revealed that isobutyrylshikonin is an inhibitor of DNA topoisomerase-I. A study evaluating a series of these analogues found that those with shorter chain acyl groups (C2-C6), including the isobutyryl group, exerted a stronger inhibitory action on topoisomerase-I than analogues with longer chains. mdpi.com In fact, several of these shorter-chain derivatives, which would include isobutyrylshikonin, demonstrated a higher inhibitory effect than the parent compound, shikonin. mdpi.com

Topoisomerase inhibitors function by stabilizing the transient complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand breaks created by the enzyme. This leads to an accumulation of DNA breaks, ultimately triggering cell death. The enhanced potency of the shorter-chain acylshikonins suggests that the size and structure of the acyl moiety are important for the compound's interaction with the topoisomerase-DNA complex. mdpi.com

While direct studies on isobutyrylshikonin's effect on proteasome activity are not available, research on its parent compound, shikonin, provides significant insight. Shikonin has been identified as a potent inhibitor of the tumor proteasome. nih.gov Computational modeling predicts that the carbonyl carbons of the shikonin structure can interact with the catalytic site of the β5 chymotryptic subunit of the proteasome. nih.gov

Experimentally, shikonin has been shown to potently inhibit the chymotrypsin-like activity of both purified 20S proteasome and the cellular 26S proteasome. nih.gov This inhibition leads to the accumulation of ubiquitinated proteins and specific pro-apoptotic proteins that are normally degraded by the proteasome, such as IκB-α, Bax, and p27. nih.gov The accumulation of these proteins subsequently induces cell death. Given that isobutyrylshikonin is a close derivative of shikonin, it is plausible that it shares a similar mechanism of proteasome inhibition, although this requires specific experimental confirmation.

Effects on Cellular Processes Beyond Cell Death and Signaling

Isobutyrylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, demonstrates a range of biological activities by interacting with various cellular processes. Beyond its established roles in signaling and cell death, its influence extends to fundamental cellular functions including metabolic regulation, stress responses, and the activity of transcription factors. This section elucidates the molecular and cellular mechanisms of Isobutyrylshikonin's action on glucose metabolism, endoplasmic reticulum stress, and the DNA-binding activity of nuclear factor-kappa B (NF-κB).

Modulation of Glucose Metabolism

Detailed studies specifically investigating the direct effects of Isobutyrylshikonin on glucose metabolism are limited in the current scientific literature. Research in this area has predominantly focused on its parent compound, shikonin. Studies on shikonin have shown that it can stimulate glucose uptake in adipocytes and skeletal muscle cells through insulin-independent pathways nih.govnih.gov. While Isobutyrylshikonin is a derivative of shikonin, specific data on its distinct mechanisms for modulating glycolysis, gluconeogenesis, or insulin (B600854) signaling pathways are not yet thoroughly characterized.

Endoplasmic Reticulum Stress (ERS) Modulation

The specific role of Isobutyrylshikonin in the modulation of Endoplasmic Reticulum Stress (ERS) is an area that requires further investigation. The ERS response is a critical cellular signaling network activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, involving sensors such as IRE1, PERK, and ATF6. While research has established that the parent compound, shikonin, can induce apoptosis in cancer cells through the activation of ERS pathways, dedicated studies on the precise effects of Isobutyrylshikonin on the unfolded protein response are not extensively available.

Attenuation of DNA-Binding Activities (e.g., NF-κB)

Isobutyrylshikonin has been shown to significantly attenuate the DNA-binding activity of the nuclear transcription factor-κB (NF-κB), a key regulator of inflammation. In microglial cells stimulated with lipopolysaccharide (LPS), Isobutyrylshikonin treatment effectively suppresses the activation of NF-κB.

The mechanism behind this attenuation involves several key steps in the NF-κB signaling cascade. Isobutyrylshikonin inhibits the nuclear translocation of the p50 and p65 subunits, which are essential components of the active NF-κB dimer. Furthermore, it blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm in an inactive state. By preventing IκBα degradation, Isobutyrylshikonin ensures that NF-κB remains in the cytoplasm, thereby inhibiting its ability to bind to DNA and activate the transcription of pro-inflammatory genes. This inhibitory effect on NF-κB is a crucial component of Isobutyrylshikonin's anti-inflammatory properties.

Research Findings on Isobutyrylshikonin's Effect on NF-κB Pathway

| Cell Type | Stimulus | Key Finding | Mechanism of Action |

|---|---|---|---|

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Inhibited secretion of NO and prostaglandin E2. | Suppressed NF-κB DNA-binding activity. |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Suppressed nuclear translocation of p50 and p65 subunits. | Blocked phosphorylation and degradation of IκBα. |

Biosynthesis and Production Methodologies

Natural Biogenesis Pathways

The natural biosynthesis of shikonin (B1681659) and its derivatives, including isobutyrylshikonin, originates from precursors derived from two distinct metabolic routes: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) pathway.

Origin from p-Hydroxybenzoic Acid (PHB) and Geranyl Diphosphate (B83284) (GPP)

The fundamental building blocks for the shikonin skeleton are p-hydroxybenzoic acid (PHB) and geranyl diphosphate (GPP) frontiersin.orgnih.govjuit.ac.inoup.comoup.comnih.govresearchgate.netnih.gov. PHB is a phenolic compound derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine nih.govresearchgate.netnih.govresearchgate.net. GPP is an isoprenoid precursor typically synthesized via the mevalonate (MVA) pathway in the cytosol, although the methylerythritol phosphate (B84403) (MEP) pathway in plastids can also contribute to isoprenoid precursors depending on the plant species and metabolite nih.govjuit.ac.innih.govresearchgate.net.

The committed step in shikonin biosynthesis involves the prenylation of PHB with GPP. This reaction, catalyzed by the enzyme p-hydroxybenzoate geranyltransferase (PGT), results in the formation of m-geranyl-p-hydroxybenzoic acid (GBA) frontiersin.orgnih.govoup.comnih.govnih.govoup.combiosoil.ru. This step represents a crucial junction where metabolites from the phenylpropanoid and mevalonate pathways are integrated nih.govoup.comnih.gov.

Integration of Phenylpropanoid and Mevalonate Pathways

The convergence of the phenylpropanoid and mevalonate pathways is a defining feature of shikonin biosynthesis. The phenylpropanoid pathway provides the aromatic component, PHB, while the mevalonate pathway supplies the isoprenoid chain, GPP. The enzyme PGT facilitates the coupling of these two chemically distinct units to form GBA, thereby initiating the specialized metabolic route towards shikonin and its derivatives nih.govoup.comnih.gov. This integration is essential for constructing the naphthoquinone backbone with its characteristic isoprenoid side chain.

Following the formation of GBA, a series of subsequent enzymatic steps, including decarboxylation, hydroxylation, and cyclization, lead to the formation of the naphthoquinone ring system and the intermediate deoxyshikonin (B1670263), which is then further modified to yield shikonin and its various acylated derivatives like isobutyrylshikonin frontiersin.orgoup.com.

Enzymology of Biosynthesis

The biosynthesis of shikonin and its derivatives is mediated by a suite of specific enzymes, each catalyzing distinct reactions within the pathway.

Key Enzymes and Their Catalytic Roles (e.g., P450s, BAHD Acyltransferases)

Several key enzymes play critical roles in the shikonin biosynthetic pathway. In the upstream precursor pathways, enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) are involved in the phenylpropanoid pathway leading to PHB nih.govoup.comresearchgate.netresearchgate.net. In the mevalonate pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key regulatory enzyme involved in the synthesis of mevalonate, a precursor to GPP frontiersin.orgnih.govnih.govresearchgate.netcas.czmdpi.com.

The prenylation step is catalyzed by PHB geranyltransferase (PGT), which links PHB and GPP to form GBA frontiersin.orgnih.govnih.govresearchgate.netnih.govoup.comcas.czmdpi.com. Downstream modifications involve cytochrome P450 monooxygenases (P450s). For instance, enzymes like CYP76B100, CYP76B101, and CYP76B74 are implicated in hydroxylation reactions, such as the conversion of geranylhydroquinone (derived from GBA) to 3″-hydroxygeranylhydroquinone and further steps leading to deoxyshikonin and shikonin frontiersin.orgoup.comresearchgate.net. Deoxyshikonin hydroxylases (DSH1/DSH2), belonging to the CYP82AR subfamily, specifically catalyze the hydroxylation of deoxyshikonin to produce shikonin and its enantiomer, alkannin (B1664780) frontiersin.orgresearchgate.net.

The diversification of shikonin and alkannin into various derivatives, including isobutyrylshikonin, is primarily carried out by BAHD acyltransferases. Two such enzymes identified in L. erythrorhizon, LeSAT1 (shikonin O-acyltransferase) and LeAAT1 (alkannin O-acyltransferase), exhibit enantiomer-specific acylation activity frontiersin.orgnih.govnih.govresearchgate.net. LeSAT1 specifically acylates shikonin, while LeAAT1 acylates alkannin nih.gov. These enzymes utilize acyl-CoA thioesters as acyl donors. Both LeSAT1 and LeAAT1 have been shown to accept acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA, leading to the formation of acetylshikonin (B600194), isobutyrylshikonin, isovalerylshikonin (B600525), and their respective alkannin counterparts nih.govoup.com. The highest activity for both enzymes was observed with acetyl-CoA, consistent with acetylshikonin being a major derivative in L. erythrorhizon cell cultures, although isobutyrylshikonin is also produced nih.govoup.com.

Genetic Elements Governing Biosynthetic Enzyme Expression

The expression of genes encoding the enzymes involved in shikonin biosynthesis is tightly regulated. Transcription factors play a significant role in controlling the pathway flux. For example, the transcription factor LeMYB1 in L. erythrorhizon has been shown to positively regulate shikonin formation by upregulating the expression of key biosynthetic genes, including those for PAL, HMGR, and PGT, as well as regulatory factors like LeDI-2 and LePS-2 frontiersin.orgcas.czresearchgate.net.

Light is a known negative regulator of shikonin biosynthesis in L. erythrorhizon oup.comscispace.com. Dark-inducible genes (e.g., LeDI-2, LePS-2) have been identified, whose expression is correlated with shikonin production in the dark frontiersin.orgresearchgate.netscispace.com. This light-dependent regulation contributes to the accumulation of shikonin derivatives primarily in the roots of intact plants oup.comscispace.com.

Biotechnological Production and Enhancement Strategies

Due to the high demand for shikonin and its derivatives and the limitations of obtaining them from wild-growing plants, biotechnological methods, particularly plant cell culture, have been extensively explored for their production juit.ac.inscispace.comresearchgate.netmdpi.com. Lithospermum erythrorhizon cell suspension cultures were the first system used for the industrial production of shikonin scispace.commdpi.com.

Various strategies have been employed to enhance the biotechnological production of shikonin derivatives, including isobutyrylshikonin. These include optimizing culture media and physical conditions, utilizing two-phase culture systems to facilitate product accumulation, and adding elicitors (molecules that trigger plant defense responses and secondary metabolite production) such as methyl jasmonate juit.ac.inresearchgate.net. Precursor feeding, where intermediates or precursors like PHB or mevalonate are added to the culture medium, can also increase yields juit.ac.inbiosoil.ru. Selection of high-producing cell lines has also been a successful approach juit.ac.in.

Metabolic engineering offers promising avenues for further enhancement. This involves manipulating the expression of genes in the biosynthetic pathway. Strategies include the overexpression of rate-limiting enzymes such as HMGR and PGT juit.ac.incas.czmdpi.com. Introducing genes from other organisms, such as bacterial genes involved in precursor supply (e.g., ubiA and ubiC from E. coli), has also been explored to increase the availability of PHB and GPP juit.ac.in. Overexpression of transcription factors like LeMYB1 has demonstrated increased shikonin production by upregulating multiple pathway genes frontiersin.orgcas.czresearchgate.net. Furthermore, studies have shown that overexpression of genes like EpGHQH1 can lead to higher yields of specific derivatives like acetylshikonin frontiersin.org. Agrobacterium rhizogenes-mediated transformation is used to create hairy root cultures, which can be more genetically stable and productive for shikonin derivative synthesis juit.ac.inresearchgate.net.

Biotechnological approaches, particularly metabolic engineering of key enzymes and regulatory genes, hold significant potential for improving the sustainable production of isobutyrylshikonin and other valuable shikonin derivatives.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Isobutyrylshikonin | 10211176 |

| Shikonin | 5281865 |

| p-Hydroxybenzoic acid (PHB) | 135 |

| Geranyl diphosphate (GPP) | 161908 |

| m-geranyl-p-hydroxybenzoic acid | 5281871 |

| Geranylhydroquinone | 1544007 |

| 3″-hydroxygeranylhydroquinone | Not readily available on PubChem with a specific CID for this exact structure in the context of shikonin biosynthesis. It's an intermediate. |

| Deoxyshikonin | 6433330 |

| Acetylshikonin | 10211175 |

| β-hydroxyisovalerylshikonin | 10211178 |

| Acetyl-CoA | 444416 |

| Isobutyryl-CoA | 643333 |

| Isopentenyl diphosphate (IPP) | 1162 |

| Dimethylallyl diphosphate (DMAPP) | 528107 |

| Mevalonate (MVA) | 10006 |

| 3-hydroxy-3-methylglutaryl-CoA | 17173 |

| L-phenylalanine | 614 |

| Cinnamic acid | 445 |

| p-coumaric acid | 637540 |

| p-coumaroyl-CoA | 15602540 |

Data Table: Composition of Shikonin/Alkannin Derivatives in L. erythrorhizon Cultured Cells

Based on available data, the composition of shikonin/alkannin derivatives can vary. The following table presents representative data on the percentage composition of some major derivatives found in L. erythrorhizon cultured cells oup.com.

| Derivative | Percentage Composition (%) |

| Acetylshikonin | 44.6 |

| β-hydroxyisovalerylshikonin | 26.8 |

| Acetylalkannin | 15.3 |

| β-hydroxyisovalerylalkannin | 5.7 |

| Isobutyrylshikonin | 3.7 |

| Isovalerylshikonin | 0.8 |

Note: This table presents data from a specific study oup.com and the composition can vary depending on the cell line, culture conditions, and growth stage.

In Vitro Cell Culture and Hairy Root Culture Systems

In vitro plant cell culture and hairy root culture systems have been explored as alternative and potentially more sustainable methods for producing shikonin derivatives compared to extraction from wild or cultivated plants, which can be limited by slow growth and geographical constraints. researchgate.netresearchgate.net

Callus cultures of Lithospermum erythrorhizon have been shown to produce various shikonin derivatives, including Isobutyrylshikonin. nih.govbiosoil.ru The composition and yield of these derivatives in callus cultures can be influenced by factors such as the type of explant used and the presence of plant growth regulators in the culture medium. researchgate.net

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, offer another promising approach for the production of secondary metabolites. researchgate.netnih.govresearchgate.net Hairy root cultures of Lithospermum canescens have been established and shown to produce acetylshikonin and Isobutyrylshikonin. nih.govresearchgate.net While the content of these compounds in transformed hairy roots of L. canescens was reported to be lower than in natural roots (approximately 10% of natural roots), specific transgenic lines demonstrated higher production levels. nih.govresearchgate.net For instance, one line, Lc1-D, produced 0.307 mg g⁻¹ DW of Isobutyrylshikonin. nih.govresearchgate.net Hairy root cultures are considered advantageous due to their biochemical and genetic stability and relatively fast growth in phytohormone-free media. researchgate.net

Genetic and Metabolic Engineering Approaches for Yield Improvement

Genetic and metabolic engineering strategies have been investigated to enhance the production of shikonin derivatives in plant cell and hairy root cultures. Modifying the biosynthetic pathway through the introduction of foreign genes or manipulation of native gene expression can potentially lead to increased accumulation of desired compounds like Isobutyrylshikonin. frontiersin.orgnih.gov

One approach has involved introducing bacterial genes into Lithospermum erythrorhizon to alter precursor supply. For example, the introduction of the ubiA gene from E. coli, encoding 4-hydroxybenzoate-3-polyprenyltransferase, an enzyme involved in ubiquinone biosynthesis, has been explored to increase the availability of a precursor for shikonin biosynthesis. frontiersin.orgnih.gov Targeting this enzyme to the endoplasmic reticulum in L. erythrorhizon through Agrobacterium rhizogenes-mediated transformation resulted in a 22% increase in shikonin production. frontiersin.orgnih.gov

Another study involved introducing the bacterial ubiC gene, encoding chorismate pyruvate-lyase (CPL), into L. erythrorhizon hairy root cultures. nih.gov CPL converts chorismate into 4-hydroxybenzoate (B8730719) (4HB), a shikonin precursor, and is not naturally present in plants. nih.gov While this led to high CPL activity and utilization of the produced 4HB in shikonin biosynthesis, it did not result in a statistically significant increase in shikonin formation; instead, it caused a significant increase in the accumulation of menisdaurin, a nitrile glucoside. nih.gov

Manipulation of key enzymes in the mevalonate pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is a rate-limiting enzyme, is also a target for metabolic engineering to enhance shikonin biosynthesis. researchgate.netresearchgate.net Studies have identified and characterized HMGR genes in L. erythrorhizon, and their expression levels correlate with shikonin biosynthesis sites. researchgate.net

Influence of Nutrient Conditions on Biosynthesis (e.g., Ammonium (B1175870)/Nitrate (B79036) Ratio)

Nutrient conditions in the culture medium play a significant role in regulating the biosynthesis of shikonin derivatives in plant cell and hairy root cultures. The balance and availability of specific nutrients, such as the ratio of ammonium to nitrate, can influence both cell growth and the production of secondary metabolites.

It has been reported that the supply of nutrients in the culture medium affects the production of shikonin derivatives from L. erythrorhizon cells. researchgate.net Specifically, ammonium ions (NH₄⁺) have been shown to strongly suppress shikonin biosynthesis in Lithospermum erythrorhizon cell cultures, while nitrate promotes it. oup.com This suggests that a favorable ammonium/nitrate ratio is crucial for optimizing shikonin derivative production, including Isobutyrylshikonin, in in vitro systems.

Semi-Synthesis and Chemical Synthesis Approaches for Structural Modification

While the primary source of Isobutyrylshikonin is plant extraction and increasingly biotechnological production, chemical synthesis and semi-synthesis approaches are valuable for obtaining the compound, particularly for research purposes, structural modifications, and overcoming limitations in natural supply. nih.gov Chemical synthesis allows for the production of shikonin and its derivatives, and various synthetic pathways have been explored over time. nih.gov

Semi-synthesis typically involves using a naturally occurring precursor, such as shikonin or deoxyshikonin, and chemically modifying it to obtain the desired derivative. Isobutyrylshikonin is an ester of shikonin with isobutyric acid. Therefore, semi-synthetic routes could involve the esterification of shikonin with isobutyric acid or a reactive derivative thereof.

Chemical synthesis from simpler starting materials allows for greater control over the structure and can be used to create novel analogs with potentially altered properties. While detailed specific chemical synthesis routes for Isobutyrylshikonin were not extensively detailed in the search results, the general principle involves constructing the naphthoquinone core and attaching the modified isoprenoid side chain with the isobutyryl ester group. The complexity of the shikonin skeleton and the presence of multiple functional groups necessitate sophisticated synthetic strategies.

These synthesis approaches, whether semi-synthetic or total chemical synthesis, are crucial for providing Isobutyrylshikonin and its analogs for research, allowing for structure-activity relationship studies and the exploration of their potential applications.

Structure Activity Relationship Sar Investigations

Comparative Potency Analysis with Analogues (e.g., Shikonin)

Comparative studies have investigated the relative potency of isobutyrylshikonin compared to its parent compound, shikonin (B1681659), and other derivatives. Research indicates that isobutyrylshikonin can exhibit potentially stronger cytotoxic effects in certain contexts, such as against oral cancer cells in vitro, compared to shikonin nih.govvietnamjournal.ru. This suggests that the isobutyryl ester group at the C-1' position of the side chain plays a role in modulating its activity. While shikonin and its enantiomer alkannin (B1664780), possessing a hydroxyl group at this position, are known for significant radical scavenging properties, esterification at this site, as seen in isobutyrylshikonin, can influence this activity researchgate.net. Some studies suggest that the free hydroxyl group at C-1' in shikonin and alkannin positively affects radical scavenging by assisting hydrogen atom donation researchgate.net. However, the impact of esterification on other biological activities, such as anticancer effects, can lead to increased potency for isobutyrylshikonin compared to shikonin in specific cell lines nih.govvietnamjournal.ru.

Influence of Substituent Groups on Specific Biological Activities

The nature of the substituent group attached to the naphthoquinone core and the side chain significantly impacts the biological activities of shikonin derivatives, including isobutyrylshikonin. The isobutyryl group in isobutyrylshikonin is an ester substituent at the C-1' position of the side chain uni.lu. Variations in the acyl group at this position in shikonin derivatives have been shown to be critical for their activity researchgate.net. For instance, the presence or absence of a hydroxyl group at C-1' and the type of ester linked there can alter radical scavenging capabilities researchgate.net. Beyond the side chain, modifications to the naphthoquinone core itself, such as the dihydroxy substitutions at C-5 and C-8, are also highlighted as biologically important structural features researchgate.net. The naphthoquinone moiety is considered essential for certain activities, such as antioxidant properties researchgate.net. Studies on other naphthoquinone derivatives also indicate that the nature of aliphatic amine substituents can influence anti-proliferative activity against cancer cell lines nih.gov.

Correlation of Structural Motifs with Functional Mechanisms

The structural motifs present in isobutyrylshikonin are correlated with its functional mechanisms. The naphthoquinone core is a key pharmacophore known for its involvement in various biological processes, including redox cycling and the generation of reactive oxygen species (ROS) nih.govnih.govfrontiersin.org. These properties are linked to activities such as anticancer and antimicrobial effects nih.govfrontiersin.org. The dihydroxy substitutions at positions 5 and 8 on the naphthoquinone ring are important for the biological activity of shikonin derivatives researchgate.net. The side chain, particularly the functional group at the C-1' position, influences the interaction with biological targets and subsequent mechanisms. For example, the ability of shikonin derivatives to inhibit topoisomerases, enzymes critical for DNA metabolism and targeted in cancer therapy, is related to their structure vietnamjournal.ruedgccjournal.org. The specific arrangement of the naphthoquinone core and the esterified side chain in isobutyrylshikonin contributes to its ability to induce apoptosis, inhibit cell proliferation, and affect signaling pathways nih.govresearchgate.net. Isobutyrylshikonin has been shown to inhibit lipopolysaccharide-induced nitric oxide and prostaglandin (B15479496) E2 production by suppressing the PI3K/Akt-mediated NF-κB pathway in microglial cells nih.gov.

Application of Computational and In Silico Models in SAR

Computational and in silico models are valuable tools in the investigation of the SAR of isobutyrylshikonin and related compounds preprints.orgresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models can provide insights into the relationship between the chemical structure and biological activity researchgate.netscience.gov. These methods utilize numerical representations of chemical structures and correlate them with observed activities researchgate.net. Computational approaches, including molecular docking and dynamics simulations, can help predict how isobutyrylshikonin interacts with potential biological targets, such as enzymes or receptors preprints.orgnih.gov. This allows for the identification of key structural features involved in binding and the elucidation of functional mechanisms at a molecular level preprints.org. In silico studies can also be used to assess parameters like ionization potential and polarity, which are relevant to a compound's activity researchgate.net. Furthermore, computational methods are employed for the large-scale analysis of SARs and the exploration of multitarget activity spaces, aiding in the design of new molecules with desired properties mdpi.comnih.gov.

Emerging Research Frontiers and Advanced Methodologies

Exploration of Synergistic Therapeutic Combinations with Existing Agents

Studies are investigating the potential of Isobutyrylshikonin to act synergistically with other therapeutic agents, particularly in the context of cancer treatment. Research indicates that Isobutyrylshikonin, along with other shikonin (B1681659) derivatives, can exhibit synergistic cytotoxicity when combined with existing drugs. For instance, isobutyrylshikonin has shown synergistic cytotoxicity towards glioblastoma cells when combined with erlotinib, an EGFR inhibitor. nih.gov This synergistic effect was associated with the inhibition of EGFR phosphorylation and its downstream molecules. nih.gov Preliminary information also suggests that shikonin and its derivatives can be combined with standard anticancer drugs to enhance their therapeutic efficacy. sci-hub.ru Systematic investigations are needed to clarify how shikonin derivatives like isobutyrylshikonin fit into existing combination therapy protocols for specific tumor types to generate optimized treatments. sci-hub.ru

Nanotechnology Applications for Enhanced Delivery System Research

Nanotechnology is being explored to address limitations in the delivery of compounds like Isobutyrylshikonin, such as poor bioavailability and non-selective toxicity. nih.gov Nano drug delivery systems offer promising strategies to improve bioavailability and enhance therapeutic efficacy. nih.gov Various nanocarriers, including liposomes, polymeric micelles, nanoparticles, nanogels, and nanoemulsions, are being developed for the efficient delivery of shikonin and its derivatives. nih.gov These systems can offer advantages such as prolonged circulation time, improved drug bioavailability, controllable drug release, enhanced therapeutic efficacy, and reduced side effects. nih.gov

Conceptualization of Nanocarrier Development for Isobutyrylshikonin

The conceptualization of nanocarrier development for Isobutyrylshikonin involves designing nanoparticles to encapsulate the compound, thereby improving its stability, solubility, and targeting capabilities. nih.govmedsci.org Different types of nanoparticles, including polymeric, inorganic, and lipid-based vehicles, are being investigated for drug delivery systems. medsci.org Polymeric vesicles, micelles, and dendrimers are examples of nanocarriers being explored. medsci.org The composition, formulation, and chemical structures of the drug molecule and its carriers, as well as environmental factors like temperature and pH, influence the stability and solubility of these nanoparticle systems. medsci.org

Strategies for Targeted Cellular and Tissue Delivery

Strategies for targeted cellular and tissue delivery of Isobutyrylshikonin using nanotechnology aim to increase the concentration of the compound in specific diseased areas while minimizing exposure to healthy tissues. wikipedia.orgmdpi.com This is largely founded on nanomedicine, employing nanoparticle-mediated drug delivery. wikipedia.org Targeted drug delivery can be achieved through passive or active targeting. wikipedia.orgmdpi.com Passive targeting relies on incorporating the therapeutic agent into a macromolecule or nanoparticle that accumulates in the target organ, often exploiting phenomena like the enhanced permeability and retention (EPR) effect in tumors. wikipedia.orgmdpi.com Active targeting involves functionalizing the surface of drug delivery systems with ligands such as proteins, antibodies, peptides, carbohydrates, or other small molecules that bind to specific receptors overexpressed on target cells or tissues. wikipedia.orgmdpi.com This surface modification can enhance selectivity, improve cellular uptake, increase payload accumulation at the target site, and facilitate bypassing of biological barriers. mdpi.com Targeted nanoparticles can also be designed to be responsive to specific triggers in the target environment, such as pH or temperature. wikipedia.orgresearchgate.net

Advanced Omics-Based Research Approaches

Advanced omics-based approaches, such as network pharmacology and high-throughput screening, are being employed to gain a deeper understanding of Isobutyrylshikonin's mechanisms of action and identify potential therapeutic applications.

Network Pharmacology for Mechanism Elucidation

Network pharmacology is a method used to explore the interaction between active components of drugs and their potential targets from a systematic perspective. nih.govnih.gov This approach integrates systems biology, pharmacology, computer-based simulations, and network topology analysis to assess pharmacological effects at multiple levels. nih.gov By constructing networks based on databases and analyzing the interactions, network pharmacology can help reveal the mechanisms by which compounds like Isobutyrylshikonin exert their effects. nih.govnih.gov For example, network pharmacology studies have explored the mechanism of action of shikonin derivatives, including isobutyrylshikonin, in various contexts, identifying relevant signaling pathways such as PI3K-Akt, VEGF signaling, and pathways related to apoptosis and inflammation. nih.govresearchgate.net

High-Throughput Screening for Combinatorial Effects

High-throughput screening (HTS) is a drug discovery process that enables the automated testing of a large number of chemical and/or biological compounds against a specific biological target or to identify compounds with a specific mode of action. bmglabtech.comjapsonline.com HTS can be used to screen large-scale compound libraries quickly and cost-effectively. bmglabtech.com In the context of Isobutyrylshikonin, HTS can be applied to identify synergistic drug combinations by testing numerous combinations simultaneously. nih.gov This allows for the rapid assessment of combinatorial effects and the identification of promising combinations that enhance therapeutic outcomes. nih.govcsic.es HTS platforms can facilitate the screening of drug-drug or drug-radiation combinations to identify synergistic interactions and assess potential toxicity on normal cells. nih.gov

Table 1: Research Areas and Methodologies for Isobutyrylshikonin

| Research Area | Key Methodologies | Focus |

| Synergistic Therapeutic Combinations | Combination studies (in vitro, in vivo) | Identifying drug combinations that enhance Isobutyrylshikonin's efficacy |

| Nanotechnology Applications for Enhanced Delivery | Nanocarrier development (liposomes, micelles, nanoparticles, etc.) | Improving bioavailability, stability, and reducing toxicity |

| Targeted Cellular and Tissue Delivery | Passive targeting (EPR effect), Active targeting (ligand conjugation) | Delivering Isobutyrylshikonin specifically to diseased sites |

| Advanced Omics-Based Research (Network Pharmacology) | Network construction and analysis, Pathway analysis | Elucidating complex mechanisms of action and identifying potential targets |

| Advanced Omics-Based Research (High-Throughput Screening) | Automated screening platforms, Combinatorial screening, Data analysis | Rapid identification of active compounds and synergistic combinations |

Table 2: Examples of Synergistic Effects and Targeted Pathways

| Compound Combination | Target Cell/Disease | Observed Effect | Relevant Pathways/Targets Mentioned |

| Isobutyrylshikonin + Erlotinib | Glioblastoma cells | Synergistic cytotoxicity | EGFR phosphorylation, AKT, P44/42MAPK, PLCγ1 |

| Shikonin derivatives (including IBS) + Standard Chemotherapeutics | Cancer | Enhanced therapeutic efficacy | Various (context-dependent) |

| Shikonin derivatives (including IBS) | Leukemia cells | Potent activity | Apoptosis, cell proliferation inhibition, STAT signaling pathway researchgate.net |

Table 3: Nanocarrier Types Explored for Shikonin and Derivatives

| Nanocarrier Type | Potential Benefits |

| Liposomes | Improved bioavailability, reduced toxicity, controlled release |

| Polymeric Micelles | Improved bioavailability, reduced toxicity, controlled release |

| Nanoparticles | Improved bioavailability, reduced toxicity, controlled release |

| Nanogels | Improved bioavailability, reduced toxicity, controlled release |

| Nanoemulsions | Improved bioavailability, reduced toxicity, controlled release |

| Polymeric Vesicles | Stability, efficient drug retention |

| Dendrimers | High loading capacity, potential for targeted delivery |

Gene Expression Profiling in Biological Response Studies

Gene expression profiling, utilizing techniques such as microarray analysis and RNA sequencing, has been instrumental in elucidating the molecular mechanisms underlying the biological effects of isobutyrylshikonin (IBS). Studies investigating the impact of IBS on various cell lines have revealed significant alterations in the expression of genes involved in critical cellular processes.

In one study focusing on U937 leukemia cells, gene expression analysis was performed after treatment with isobutyrylshikonin and other shikonin derivatives. This research identified c-MYC as a commonly downregulated molecular key player. The analysis revealed that approximately 18% of the deregulated genes were common across treatments with shikonin and four of its derivatives, including isobutyrylshikonin. These deregulated genes were associated with various cellular functions, including cell death and survival, cellular growth and proliferation, cellular development, cellular movement, gene expression, and cell cycle regulation. Upstream regulator analysis further identified potential transcriptional regulators, kinases, or enzymes responsible for these gene expression changes. The study concluded that inhibition of c-MYC and related pathways represents a novel mechanism for the anti-leukemic activity of shikonin and its derivatives. oncotarget.comresearchgate.net

Another area where gene expression profiling has provided insights is in the context of inflammatory responses. Research on lipopolysaccharide (LPS)-stimulated BV2 microglial cells treated with isobutyrylshikonin demonstrated that IBS inhibited the expression of key regulatory genes for proinflammatory mediators, such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This suppression was linked to the inhibition of the nuclear transcription factor-κB (NF-κB) pathway, a critical regulator of inflammatory gene expression. nih.gov IBS was shown to suppress LPS-induced DNA-binding activity of NF-κB by inhibiting the nuclear translocation of its subunits p50 and p65, as well as blocking the phosphorylation and degradation of IκBα. nih.gov

Gene expression studies have also contributed to understanding the biosynthesis of shikonin derivatives, including isobutyrylshikonin, in plants like Lithospermum erythrorhizon. Transcriptome data from different tissues and cultured cells of L. erythrorhizon and other Boraginaceae species have been used to identify candidate genes involved in the biosynthetic pathway. For instance, analysis of transcriptome data helped narrow down potential 4-coumaroyl-CoA ligase (4CL) genes associated with shikonin production. oup.com Similarly, transcriptome analysis has been employed to study the expression patterns of BAHD acyltransferase family genes, some of which are involved in converting shikonin to its derivatives like acetylshikonin (B600194), isobutyrylshikonin, and isovalerylshikonin (B600525). nih.govoup.com These studies utilize expression data to infer the potential functions of genes in the biosynthesis of these compounds. nih.gov

The application of gene expression profiling has thus been crucial in uncovering the molecular targets and pathways modulated by isobutyrylshikonin in biological systems, ranging from cancer cells to inflammatory responses and plant biosynthesis.

Table 1: Examples of Genes and Pathways Modulated by Isobutyrylshikonin

| Biological Context | Cell Type/System | Key Genes/Pathways Modulated | Technique Used | Source |

| Anti-leukemic activity | U937 leukemia cells | c-MYC, cell cycle regulation, cellular growth & proliferation | Microarray analysis | oncotarget.comresearchgate.net |

| Anti-inflammatory effects | LPS-stimulated BV2 microglial cells | iNOS, COX-2, NF-κB pathway | Gene expression analysis | nih.gov |

| Plant Biosynthesis | Lithospermum erythrorhizon | 4CL genes, BAHD acyltransferase genes, mevalonate (B85504) pathway genes | Transcriptome analysis, RT-qPCR | oup.comnih.govoup.comresearchgate.net |

| Anti-leukemia activity | CLL and B-cell prolymphocytic leukemia cells | Phosphorylated STAT3 and downstream molecules | Not specified (Effect observed) | frontiersin.orgresearchgate.net |

| Anti-adipogenic effect | 3T3-L1 cells | AMPK, SREBP-1c, ACC1, FAS, SCD1 | Not specified (Effect observed) | spandidos-publications.com |

| Anti-colon carcinoma cells | Colon carcinoma cells | PI3K/Akt/m-TOR pathway | Not specified (Effect observed) | eurekaselect.com |

Future Directions in Chemical Biology and Therapeutic Candidate Development

The research conducted on isobutyrylshikonin and related naphthoquinone derivatives highlights several promising avenues for future exploration in chemical biology and the development of therapeutic candidates. The multifaceted biological activities observed, including anti-cancer, anti-inflammatory, and antimicrobial properties, underscore the potential of isobutyrylshikonin as a lead compound for drug discovery. researchgate.netiajpr.comresearchgate.net

One key future direction involves a deeper understanding of the precise molecular targets and mechanisms of action of isobutyrylshikonin. While studies have identified pathways like NF-κB, PI3K/Akt, MAPK, and STAT signaling as being influenced by isobutyrylshikonin and other shikonin derivatives, a more comprehensive and systems-level understanding is needed. oncotarget.comresearchgate.netnih.govfrontiersin.orgresearchgate.neteurekaselect.com Advanced chemical biology techniques, such as activity-based protein profiling and chemo-proteomics, could be employed to identify direct protein targets of isobutyrylshikonin, providing a clearer picture of its initial interactions within the cell.

Further research is warranted to explore the structure-activity relationships of isobutyrylshikonin and its derivatives. Minor structural differences among shikonin analogues can significantly impact their biological activity. iajpr.com Future studies could involve the synthesis of novel isobutyrylshikonin analogues with modifications to the side chain or the naphthoquinone core to optimize potency, selectivity, and pharmacokinetic properties. High-throughput screening of libraries of isobutyrylshikonin derivatives against specific cellular pathways or disease models could accelerate the identification of more effective compounds.

The potential of isobutyrylshikonin as an anti-cancer agent, particularly against leukemia and other malignancies, warrants further investigation. oncotarget.comresearchgate.netfrontiersin.orgresearchgate.neteurekaselect.comiajpr.combrieflands.com Future research should focus on in-depth studies in relevant animal models to evaluate efficacy, determine optimal dosing strategies, and assess potential for combination therapy with existing anti-cancer agents. The observed effects on pathways involved in cell proliferation, apoptosis, and angiogenesis suggest its potential utility in various cancer types. iajpr.combrieflands.comnih.gov

Beyond cancer, the anti-inflammatory and antimicrobial properties of isobutyrylshikonin also present opportunities for therapeutic development. researchgate.netiajpr.comresearchgate.net Research could explore its potential in treating inflammatory diseases or infectious conditions, focusing on specific molecular targets and in vivo efficacy.

Furthermore, advancements in drug delivery systems could play a crucial role in realizing the therapeutic potential of isobutyrylshikonin. Given its lipophilic nature, developing formulations that improve its solubility, stability, and targeted delivery to specific tissues or cells could enhance its efficacy and potentially reduce off-target effects. nih.gov Nanotechnology-based delivery systems, such as nanoparticles or liposomes, could be explored for this purpose. nih.gov

Finally, continued research into the biosynthesis of isobutyrylshikonin in plants offers opportunities for sustainable production and potential metabolic engineering to enhance yields or create novel derivatives. oup.comnih.govoup.comresearchgate.netresearchgate.net Understanding the genetic and enzymatic machinery involved in its synthesis could pave the way for biotechnological approaches to produce isobutyrylshikonin and its analogues more efficiently.

Table 2: Future Research Directions for Isobutyrylshikonin

| Research Area | Specific Directions | Potential Impact |

| Molecular Mechanism Elucidation | Identify direct protein targets; Systems-level pathway analysis. | Clearer understanding of action; Identification of novel drug targets. |